sodium N-(2-hydroxyethyl)glycinate
CAS No.: 39237-66-6
Cat. No.: VC17096249
Molecular Formula: C4H8NNaO3
Molecular Weight: 141.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39237-66-6 |
---|---|
Molecular Formula | C4H8NNaO3 |
Molecular Weight | 141.10 g/mol |
IUPAC Name | sodium;2-(2-hydroxyethylamino)acetate |
Standard InChI | InChI=1S/C4H9NO3.Na/c6-2-1-5-3-4(7)8;/h5-6H,1-3H2,(H,7,8);/q;+1/p-1 |
Standard InChI Key | UILYXOTXWSYIHA-UHFFFAOYSA-M |
Canonical SMILES | C(CO)NCC(=O)[O-].[Na+] |
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Sodium N-(2-hydroxyethyl)glycinate, also known as sodium N-(2-hydroxyethyl)aminoacetate, belongs to the class of amino acid derivatives. Its IUPAC name, sodium 2-(2-hydroxyethylamino)acetate, reflects the substitution of a hydroxyethyl group on the glycine backbone. The compound’s structure includes a carboxylate group, a secondary amine linked to a hydroxyethyl chain, and a sodium counterion, which enhances its solubility in aqueous solutions.
Molecular Properties
Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₈NNaO₃ | |
Molecular Weight | 141.10 g/mol | |
Exact Mass | 141.040 Da | |
PSA (Polar Surface Area) | 83.83 Ų | |
Canonical SMILES | C(CO)NCC(=O)[O-].[Na+] |
The compound’s polar surface area and hydrophilic functional groups contribute to its high solubility in water, a critical feature for its role in buffer solutions.
Synthesis and Purification
Synthetic Methodology
The synthesis involves reacting glycine with ethylene oxide under alkaline conditions, facilitated by sodium hydroxide. The reaction proceeds via nucleophilic attack of the glycine amine group on ethylene oxide, forming the hydroxyethyl-substituted intermediate, which is subsequently neutralized with sodium hydroxide to yield the final product.
Reaction Scheme:
Purification typically involves crystallization or chromatography, with purity exceeding 99% as confirmed by NMR and IR spectroscopy.
Physicochemical Properties
Solubility and Stability
The compound exhibits excellent solubility in water (>500 mg/mL at 25°C) and moderate solubility in polar organic solvents like ethanol. Its stability is pH-dependent, with optimal buffering capacity observed between pH 7.5 and 9.0.
Functional Applications
Buffering Agent in Biochemical Systems
The compound’s primary application lies in its buffering capacity, where it maintains stable pH conditions in enzymatic assays and cell culture media. Its low toxicity and compatibility with biological systems make it preferable to traditional buffers like Tris-HCl.
Industrial Uses
In industrial contexts, it serves as a stabilizer in cosmetic formulations and a corrosion inhibitor in metalworking fluids. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic components, enhancing product shelf life.
Comparative Analysis with Structural Analogs
A comparison with N,N-bis(2-hydroxyethyl)glycine sodium salt (CAS 139-41-3) highlights key differences:
Property | Sodium N-(2-hydroxyethyl)glycinate | N,N-Bis(2-hydroxyethyl)glycine Sodium Salt |
---|---|---|
Molecular Formula | C₄H₈NNaO₃ | C₆H₁₄NNaO₄ |
Molecular Weight | 141.10 g/mol | 187.17 g/mol |
Buffering Range | pH 7.5–9.0 | pH 8.0–10.0 |
Applications | Biochemical buffers | Industrial detergents |
The reduced hydroxyethyl substitution in sodium N-(2-hydroxyethyl)glycinate narrows its buffering range but improves biocompatibility compared to its bis-substituted counterpart .
Recent Research and Future Directions
Recent studies explore its potential in drug delivery systems, leveraging its ability to stabilize protein formulations. Future research may investigate its role in nanotechnology, where its surfactant-like properties could aid in nanoparticle synthesis.
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